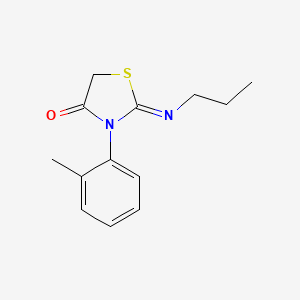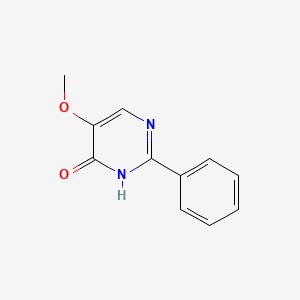
3-(2-Methylphenyl)-2-((Z)-propylimino)thiazolidin-4-one
Overview
Description
3-(2-Methylphenyl)-2-((Z)-propylimino)thiazolidin-4-one is a thiazolidinone derivative with a wide range of applications in the pharmaceutical, agrochemical and chemical industries. It is a versatile compound that has been used in a variety of research applications and has been studied extensively in recent years.
Scientific Research Applications
Biological Activities and Pharmacological Potential
Thiazolidin-4-ones are pivotal in medicinal chemistry due to their versatile biological activities. A review by Mech, Kurowska, and Trotsko (2021) elucidates the extensive biological activities of thiazolidin-4-ones, covering antioxidants, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The study highlights the influence of substituents on the molecules' bioactivity, offering insights for optimizing these compounds as drug agents (Mech, Kurowska, & Trotsko, 2021).
Synthetic Development and Green Methodologies
The synthetic evolution and methodologies of 1,3-thiazolidin-4-ones, including green chemistry approaches, are thoroughly reviewed by Santos, Jones Junior, and Silva (2018). This review traces the development from classical isosteres to the synthesis of functionally analogous compounds, emphasizing the biological importance of these nuclei in pharmaceuticals. It also discusses the shift towards environmentally conscious synthesis methods, reflecting on the depletion of Earth's resources and the need for sustainable practices (Santos, Jones Junior, & Silva, 2018).
QSAR Studies and Anticancer Activity
Devinyak, Zimenkovsky, and Lesyk (2013) present a comprehensive review of QSAR studies on 4-thiazolidinones, with a focus on anticancer activity. The review not only explores the technical aspects of QSAR models but also emphasizes their interpretative side, providing a foundation for designing novel anticancer agents based on the 4-thiazolidinone scaffold (Devinyak, Zimenkovsky, & Lesyk, 2013).
PTP 1B Inhibition for Diabetes Management
A mini-review by Verma, Yadav, and Thareja (2019) focuses on the application of 2,4-thiazolidinediones as PTP 1B inhibitors, offering a promising avenue for treating type 2 diabetes mellitus (T2DM) by enhancing insulin sensitivity. The review highlights the structural optimization of the thiazolidinedione (TZD) scaffold to design potent PTP 1B inhibitors, contributing to the development of novel therapeutic agents for T2DM management (Verma, Yadav, & Thareja, 2019).
properties
IUPAC Name |
3-(2-methylphenyl)-2-propylimino-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-3-8-14-13-15(12(16)9-17-13)11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBHACSOBWDLDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C1N(C(=O)CS1)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenyl)-2-((Z)-propylimino)thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Furylmethyl)amino]propanamide](/img/structure/B3157842.png)
![(2-Methylpropyl)[(3-phenoxyphenyl)methyl]amine](/img/structure/B3157850.png)



![1-Ethyl-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B3157895.png)

![5'-Phenyl-[1,1':3',1''-terphenyl]-2'-carbaldehyde](/img/structure/B3157906.png)


![2-[(4-Methoxyphenyl)sulfonyl]ethanamine](/img/structure/B3157957.png)


![(Butan-2-yl)[(3-phenoxyphenyl)methyl]amine](/img/structure/B3157974.png)